molecular formula C9H19NO2 B13364977 (1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol

(1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol

Cat. No.: B13364977
M. Wt: 173.25 g/mol
InChI Key: PYYBPVQMJOOWNO-IUCAKERBSA-N
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Description

(1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexane ring substituted with an amino group and a methoxyethyl group, making it an interesting subject for research due to its unique structural properties.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(1S,2S)-2-(2-methoxyethylamino)cyclohexan-1-ol

InChI

InChI=1S/C9H19NO2/c1-12-7-6-10-8-4-2-3-5-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m0/s1

InChI Key

PYYBPVQMJOOWNO-IUCAKERBSA-N

Isomeric SMILES

COCCN[C@H]1CCCC[C@@H]1O

Canonical SMILES

COCCNC1CCCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and methoxyethyl groups.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimization of Yield: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cyclohexanone derivatives, while substitution could produce various N-substituted cyclohexanols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Material Science: Application in the creation of new materials with specific properties.

    Chemical Manufacturing: Use as a building block in the production of other chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. These may include:

    Enzyme Binding: The compound may bind to enzymes, inhibiting their activity.

    Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol: A stereoisomer with different biological activity.

    Cyclohexanol Derivatives: Compounds with similar structural features but different substituents.

Uniqueness

(1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

(1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol is a chiral compound characterized by its cyclohexane structure, featuring a hydroxyl group and an amino group attached to a 2-methoxyethyl substituent. Its molecular formula is C9_9H19_{19}NO2_2, with a molecular weight of 173.25 g/mol. The compound's unique stereochemistry and functional groups make it a subject of interest in medicinal chemistry due to its potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially influencing various signal transduction pathways. Preliminary studies suggest that it may inhibit enzyme activity or modulate receptor interactions, which could have implications in treating neurological disorders.

Biological Activity Overview

The compound exhibits several biological activities that are summarized in the following table:

Biological Activity Description
Enzyme Inhibition May inhibit specific enzyme activities, affecting metabolic pathways.
Receptor Modulation Potentially modulates receptor interactions, influencing signal transduction.
Neuroactivity Preliminary studies indicate possible applications in treating neurological disorders.

Case Studies and Research Findings

Research on this compound is still in the early stages, but several key findings have emerged:

  • Enzyme Interaction Studies : Initial assays have shown that the compound can bind to enzymes involved in neurotransmitter metabolism, suggesting a potential role in neuropharmacology.
  • Neuroprotective Effects : A study indicated that this compound may exhibit neuroprotective properties in cellular models of neurodegeneration, although further pharmacological studies are necessary to confirm these effects and elucidate the underlying mechanisms.
  • Comparative Analysis with Analogous Compounds : When compared to structurally similar compounds, this compound displayed distinct biological activities due to its unique stereochemistry and functional groups. For example, its interaction profiles differ from those of (1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol, highlighting the importance of chirality in biological systems.

Synthesis and Industrial Applications

The synthesis of this compound typically involves several steps including oxidation and reduction reactions using reagents like potassium permanganate and sodium borohydride. In industrial settings, large-scale reactors are utilized to optimize yield and purity through techniques such as crystallization or chromatography.

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